molecular formula C13H15NO4 B14595157 Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate CAS No. 60027-55-6

Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate

Cat. No.: B14595157
CAS No.: 60027-55-6
M. Wt: 249.26 g/mol
InChI Key: SRZCWEQMEOQFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate is an organic compound with the molecular formula C13H15NO4. It is a derivative of butenoic acid and features a benzyloxycarbonyl-protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

    Formation of the Butenoate: The final step involves the formation of the butenoate moiety through a dehydration reaction, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, LiAlH4.

    Substitution: NaOMe, LiAlH4, various nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate involves its interaction with various molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound can undergo hydrolysis to release the free amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate: Similar structure but with a benzoate moiety instead of butenoate.

    Methyl 2-{[(benzyloxy)carbonyl]amino}hexanoate: Features a hexanoate group, offering different reactivity and applications.

Uniqueness

Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate is unique due to its butenoate moiety, which provides distinct reactivity compared to its benzoate and hexanoate analogs. This uniqueness makes it valuable in specific synthetic applications where the butenoate functionality is required.

Properties

CAS No.

60027-55-6

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)but-2-enoate

InChI

InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8H,9H2,1-2H3,(H,14,16)

InChI Key

SRZCWEQMEOQFDG-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.